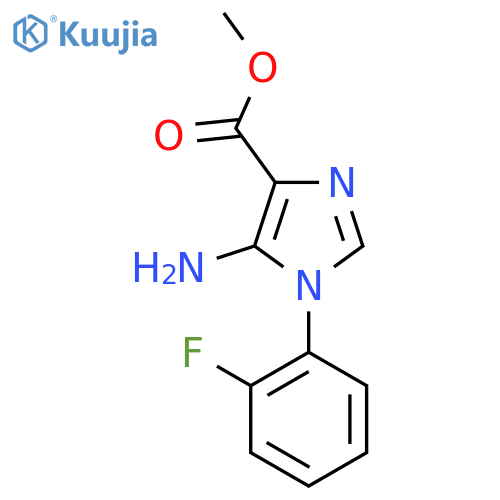

Cas no 1977949-70-4 (Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate)

Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate

- 1977949-70-4

- EN300-6511424

- Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate

-

- インチ: 1S/C11H10FN3O2/c1-17-11(16)9-10(13)15(6-14-9)8-5-3-2-4-7(8)12/h2-6H,13H2,1H3

- InChIKey: QAYGKIPCOQZDEE-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1N1C=NC(C(=O)OC)=C1N

計算された属性

- せいみつぶんしりょう: 235.07570473g/mol

- どういたいしつりょう: 235.07570473g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 70.1Ų

Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6511424-0.25g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 0.25g |

$670.0 | 2023-05-31 | ||

| Enamine | EN300-6511424-10.0g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 10g |

$3131.0 | 2023-05-31 | ||

| Enamine | EN300-6511424-1.0g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 1g |

$728.0 | 2023-05-31 | ||

| Enamine | EN300-6511424-0.1g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 0.1g |

$640.0 | 2023-05-31 | ||

| Enamine | EN300-6511424-0.5g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 0.5g |

$699.0 | 2023-05-31 | ||

| Enamine | EN300-6511424-0.05g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 0.05g |

$612.0 | 2023-05-31 | ||

| Enamine | EN300-6511424-2.5g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 2.5g |

$1428.0 | 2023-05-31 | ||

| Enamine | EN300-6511424-5.0g |

methyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate |

1977949-70-4 | 5g |

$2110.0 | 2023-05-31 |

Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate 関連文献

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

2. Book reviews

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylateに関する追加情報

Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate (CAS No. 1977949-70-4): A Key Intermediate in Modern Pharmaceutical Research

Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate, identified by its CAS number 1977949-70-4, is a significant intermediate in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its versatile applications in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. The structural features of this imidazole derivative, characterized by a fluorophenyl substituent and an amino group at the 5-position, make it a valuable building block for medicinal chemists exploring new drug candidates.

The< strong>fluorine atom at the para position of the phenyl ring introduces unique electronic and steric properties, which can influence the reactivity and binding affinity of the molecule. This feature has been exploited in various drug design strategies, where fluorine atoms are known to enhance metabolic stability and binding interactions with biological targets. The< strong>5-amino group further extends the compound's utility, providing a site for further functionalization through coupling reactions or modifications that can tailor pharmacokinetic properties.

In recent years, there has been a surge in research focused on imidazole derivatives as pharmacophores. Imidazoles are heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of< strong>1-(2-fluorophenyl)imidazole-4-carboxylate into drug molecules has shown promise in several preclinical studies. For instance, derivatives of this scaffold have been investigated for their potential to modulate enzyme activity and receptor binding, making them attractive candidates for treating neurological disorders and chronic diseases.

The< strong>methyl ester functionality at the carboxylate position offers additional synthetic flexibility, allowing for facile conversion into other pharmacologically relevant moieties such as amides or carboxylic acids. This adaptability has made< strong>Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate a preferred choice for medicinal chemists seeking to develop libraries of novel compounds for high-throughput screening.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Researchers have leveraged the structural motifs present in< strong>Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate to design molecules that selectively inhibit specific kinases. The< strong>fluorophenyl ring, in particular, has been shown to improve binding affinity by optimizing interactions with key residues in the kinase active site. This has led to the discovery of several potent inhibitors that are currently being evaluated in clinical trials.

The< strong>5-amino group also plays a pivotal role in these designs. By strategically modifying this moiety, chemists can fine-tune the pharmacological profile of their compounds. For example, introducing polar groups or aromatic rings at this position can enhance solubility and cell permeability, which are crucial factors for drug efficacy. Additionally, the amino group can be used to link other pharmacophoric units, creating hybrid molecules with multiple therapeutic effects.

In conclusion, Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate (CAS No. 1977949-70-4) represents a cornerstone in modern pharmaceutical research. Its unique structural features and synthetic versatility make it an indispensable tool for medicinal chemists developing new drugs. As research continues to uncover new biological targets and therapeutic strategies, this compound is likely to remain at the forefront of drug discovery efforts.

1977949-70-4 (Methyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate) 関連製品

- 1803813-77-5(5-(Chloromethyl)-2-iodobenzo[d]oxazole)

- 41324-66-7(benzyl (2S)-pyrrolidine-2-carboxylate)

- 1889669-62-8(Cyclobutanol, 3-amino-3-(2-methoxyphenyl)-)

- 860789-18-0((Z)-3-Cyclopropyl-1-{3-(4-fluorobenzyl)oxyphenyl}-3-hydroxy-2-propen-1-one)

- 2680805-23-4(benzyl N-{[3-fluoro-4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate)

- 930553-79-0(2-(4-chlorophenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylethene-1-sulfonamide)

- 1251564-30-3(7-methyl-4-oxo-N-(4-phenoxyphenyl)-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide)

- 1806980-61-9(3-Cyano-6-(difluoromethyl)-2-iodopyridine-5-carboxylic acid)

- 1203372-02-4(7-(Bromomethyl)isoquinoline Hydrobromide)

- 1448046-30-7(3-chloro-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}pyridine)